
1,1-Diethoxy-4-methylideneoct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-4-methylideneoct-2-ene is an organic compound with the molecular formula C12H22O2This compound is characterized by the presence of two ethoxy groups attached to the same carbon atom and a methylidene group at the fourth position of the octene chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-4-methylideneoct-2-ene typically involves the reaction of 4-methylideneoct-2-ene with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which is then attacked by ethanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common in industrial processes to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxy-4-methylideneoct-2-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-4-methylideneoct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-4-methylideneoct-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electron-deficient carbon atom in the ethoxy groups. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diethoxy-3-methylidenehex-2-ene
- 1,1-Diethoxy-5-methylideneoct-2-ene
- 1,1-Diethoxy-4-methylidenehept-2-ene
Uniqueness
1,1-Diethoxy-4-methylideneoct-2-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of the methylidene group at the fourth position and the ethoxy groups at the first position make it different from other similar compounds, influencing its reactivity and applications .
Eigenschaften
CAS-Nummer |
61147-83-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1,1-diethoxy-4-methylideneoct-2-ene |
InChI |
InChI=1S/C13H24O2/c1-5-8-9-12(4)10-11-13(14-6-2)15-7-3/h10-11,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
JLMGZEWZSWEJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)C=CC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


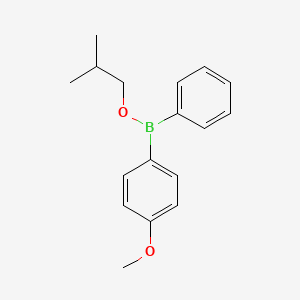
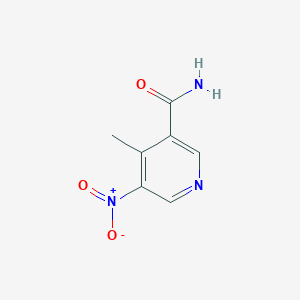
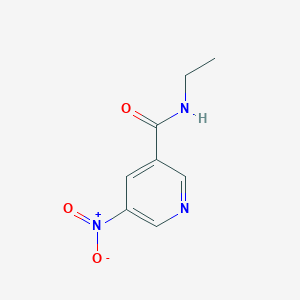

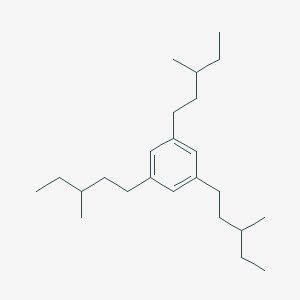

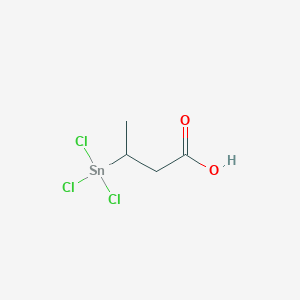
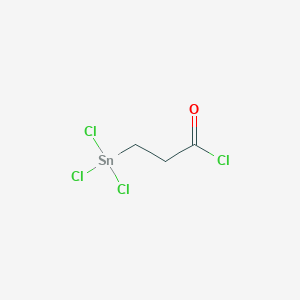

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)


![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
